molecular formula C13H13ClFN3O3S B12626523 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide CAS No. 918494-93-6

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide

Cat. No.: B12626523
CAS No.: 918494-93-6
M. Wt: 345.78 g/mol
InChI Key: OAQWYEHXWWBXCL-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a fluoropyrrolidine moiety, and a sulfonyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride with 6-((3-amino-2-chloro-5,6-difluorophenyl)amino)-5-fluoro-3-methylquinazolin-4(3H)-one in the presence of pyridine at 70°C for 18 hours in a sealed tube . This is followed by treatment with trifluoroacetic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyrrolidine-1-sulfonyl chloride: Shares the fluoropyrrolidine and sulfonyl groups but lacks the indole and carboxamide moieties.

    5-Chloroindole-2-carboxamide: Contains the indole and carboxamide groups but lacks the fluoropyrrolidine and sulfonyl groups.

Uniqueness

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

918494-93-6

Molecular Formula

C13H13ClFN3O3S

Molecular Weight

345.78 g/mol

IUPAC Name

5-chloro-3-(3-fluoropyrrolidin-1-yl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C13H13ClFN3O3S/c14-7-1-2-10-9(5-7)12(11(17-10)13(16)19)22(20,21)18-4-3-8(15)6-18/h1-2,5,8,17H,3-4,6H2,(H2,16,19)

InChI Key

OAQWYEHXWWBXCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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